4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Description
Properties
IUPAC Name |
4-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)12-10(13)6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYJNVWCPTJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669971 | |
| Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-14-5 | |
| Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The preparation of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one typically involves multi-step organic synthesis starting from substituted anilines or amino acid derivatives, followed by cyclization and functional group transformations to install the amino group and form the tetrahydrobenzoazepinone scaffold.
Solution-Phase Parallel Synthesis from Boc-o-Aminomethylphenylalanine
One of the efficient synthetic methods involves starting from Boc-o-aminomethylphenylalanine , which undergoes solution-phase synthesis to yield 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, closely related to the target compound.
Key steps include:
- Selective substitution of the two nitrogen atoms in the heterocycle.
- Reductive amination using polymer-bound cyanoborohydride.
- Cyclization facilitated by polymer-bound coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC).
This approach allows high-throughput synthesis and purification using polymer-supported reagents and scavengers, enabling the preparation of compound libraries with structural diversity at the R(1) and R(2) positions (aldehydes and carboxylic acids/sulfonyl chlorides/isocyanates, respectively).
The method is advantageous for its selectivity, efficiency, and adaptability to parallel synthesis, which is valuable for medicinal chemistry applications.
Cyclization via N-Acyliminium Ion Intermediates
Another method involves the use of oxazolidinone intermediates as N-acyliminium ion precursors to induce cyclization and form the benzazepinone ring:
- This strategy was employed in the synthesis of conformationally restricted analogues of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one derivatives.
- The approach allows for the introduction of amino substituents at the 4-position and facilitates the formation of the seven-membered azepine ring.
- It has been used to prepare biologically active peptide analogues, demonstrating the synthetic utility of this method in producing target molecules with high stereochemical control.
Multi-Step Synthesis Involving Ketone and Lactam Intermediates
A more classical synthetic route involves:
- Preparation of keto-acid intermediates such as 4-(4-chloroanilino)-4-ketobutyric acid by reacting aniline derivatives with succinic anhydride.
- Cyclization using Lewis acids like aluminum trichloride in solvents such as ethylene dichloride to form tetrahydrobenzoazepine diketones.
- Protection and functional group transformations, including formation of cyclic ketals and reduction steps using sodium borohydride and boron trifluoride complexes.
- Final hydrolysis and purification steps yield the tetrahydrobenzoazepinone derivatives.
Use of 2-(Allylaryl)glycinates and Epoxycycloadducts
A recent approach involves:
- Starting from 2-(allylaryl)glycinates to synthesize benzo[b]azepine-2-carboxylates via 1,4-epoxycycloadduct intermediates.
- Hydrolysis of these intermediates yields benzo[b]azepine-2-carboxylic acids, which can be further derivatized.
- This method provides stereoselective access to tetrahydro-1-benzazepine-2-carboxylic acids and related fused heterocyclic systems.
- The approach is versatile and allows for the synthesis of structurally complex azepinones with potential biological activity.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The polymer-supported reagents used in the solution-phase synthesis significantly simplify purification and improve yields by scavenging excess reagents and by-products.
- The oxazolidinone strategy allows for the incorporation of the azepinone scaffold into biologically relevant peptides, enhancing receptor selectivity and potency, which underscores the synthetic utility of this method beyond simple compound preparation.
- The multi-step ketone/lactam route offers flexibility in introducing various substituents, including halogens, which can be further functionalized for medicinal chemistry purposes.
- The epoxycycloadduct approach provides a stereoselective route to fused heterocyclic azepinones, expanding the chemical space accessible for drug discovery.
Chemical Reactions Analysis
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Therapeutic Potential: Research indicates that 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one may act as a precursor in synthesizing various pharmaceutical compounds targeting neurological disorders and other medical conditions .
- Case Study: A study highlighted its use in developing constrained analogues of opioid peptides, showcasing its role in enhancing the efficacy of pain management drugs .
2. Biochemical Research
- Mechanism of Action Studies: The compound is utilized to investigate interactions with neurotransmitters and other biological molecules. Its structural similarity to known therapeutic agents aids in understanding brain functions and developing treatments for mental health conditions .
- Application Example: It has been employed in studies examining the inhibition of SMAC protein binding to inhibitors of apoptosis, revealing its potential in cancer therapeutics .
3. Material Science
- Novel Materials Development: Its unique chemical properties make it suitable for creating polymers or coatings with specific mechanical and thermal characteristics. This application is particularly relevant in industries requiring advanced materials for electronics or protective coatings .
- Research Insight: The compound's ability to form stable complexes with various substrates enhances its utility in developing new materials with tailored properties.
4. Analytical Chemistry
Mechanism of Action
The mechanism of action of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)
- Molecular Formula: C₁₀H₁₁NO
- Molecular Weight : 161.20 g/mol
- Key Differences: Lacks the 4-amino group present in the target compound.
- Implications: The absence of the amino group reduces hydrogen-bonding capacity and alters solubility. This derivative is primarily used as a scaffold for further functionalization .
1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One] (CAS 137977-97-0)
- Molecular Formula : C₁₈H₁₇ClN₂O₂
- Molecular Weight : 314.80 g/mol
- Key Differences: Contains a 7-chloro substituent and a 4-amino-2-methylbenzoyl group.
- Implications : The chloro and methylbenzoyl groups enhance lipophilicity and receptor-binding specificity. This compound is an intermediate in synthesizing OPC-41061, a therapeutic agent .
7-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (Compound 37 in SAR Studies)
- Key Differences: Amino group at the 7-position instead of the 4-position.
- Implications: Positional isomerism significantly impacts biological activity. SAR models highlight that 7-amino derivatives exhibit stronger ALK inhibitory activity, suggesting the amino group’s location is critical for target engagement .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one | 413.76 | 204.04 | 1.144 | 176.22 |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | Not reported | Not reported | Not reported | 161.20 |
| 1-[4-Amino-2-Methylbenzoyl-7-Chloro-...] | Not reported | Not reported | Not reported | 314.80 |
Analysis: The high melting point of the target compound (413.76°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the amino group. In contrast, simpler analogs like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lack this feature, resulting in lower thermal stability .
Biological Activity
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure allows for interactions with numerous biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- CAS Number : 887578-14-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit potent activity against anaplastic lymphoma kinase (ALK), a critical target in certain cancers. For instance:
- A study identified a novel derivative that inhibited ALK with an IC50 of 15 nM and showed selective cytotoxicity against ALK-positive anaplastic large cell lymphoma (ALCL) cells .
- The compound was also noted for its ability to activate pro-apoptotic caspases (3 and 7), enhancing its potential as an anticancer agent .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents has led to investigations into its effects on neurotransmitter systems:
- It has been studied for its role in elevating GABA levels by inhibiting the GABA transporter (GAT1), which could be beneficial in treating anxiety and other CNS disorders .
Case Studies
Several studies have explored the efficacy of this compound derivatives:
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Target Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | ALK Inhibition | 15 | High |
| 7-Chloro-1,3,4-tetrahydrobenzo[B]azepin-5-one | Similar kinase targets | Varies | Moderate |
Q & A
Q. What are the common synthetic routes for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting from substituted benzazepine precursors. Acylation of the benzodiazepine core with appropriate reagents (e.g., acyl chlorides) under basic conditions is a key step . For example, in structurally related benzazepines, reaction conditions such as temperature (0–25°C), solvent choice (THF, dichloromethane), and stoichiometry of reagents (e.g., lithium hydroxide for hydrolysis) significantly impact yields and purity . Optimization requires monitoring intermediates via TLC or HPLC and adjusting reaction times to minimize side products like over-acylated derivatives.
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : Analyze proton environments, e.g., the amine proton (~δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Carbonyl signals (C=O) appear at ~170–180 ppm in NMR .
- IR : Confirm the presence of amine (N–H stretch: 3300–3500 cm) and lactam carbonyl (C=O: ~1650–1750 cm) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] for CHNO: calculated 176.0954) .
Q. What analytical techniques are recommended for assessing purity, and how are impurity thresholds determined?
HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Impurity thresholds follow pharmacopeial guidelines, where individual impurities should not exceed 0.5% and total impurities ≤2.0% . For example, related benzazepines require spiking experiments with known impurities (e.g., acylated byproducts) to validate method specificity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns) be resolved during structural characterization?
Contradictions often arise from dynamic effects (e.g., rotameric equilibria in amide bonds) or solvent-dependent shifts. For example, in 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, splitting of NH protons may vary with DMSO-d vs. CDCl due to hydrogen bonding . Solutions include:
- Variable-temperature NMR to identify conformational changes.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational modeling (DFT) to predict chemical shifts .
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
Chiral resolution can be achieved via:
Q. How do computational methods (e.g., molecular docking) predict biological activity against neurological targets?
- Target selection : Focus on GABA receptors or serotonin transporters based on benzazepine pharmacology .
- Docking software : Use AutoDock Vina with crystal structures (PDB: e.g., 6HUO for GABA).
- Validation : Compare predicted binding energies (ΔG) with in vitro IC values from radioligand assays .
Q. What experimental designs address low yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary factors like catalyst loading (e.g., Pd/C for hydrogenation), temperature, and pressure .
- Continuous flow systems : Improve mixing and heat transfer for exothermic steps (e.g., acylation) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
